Amorolfine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Morpholine, specifically Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl-, is a complex organic compound characterized by a six-membered ring containing both nitrogen and oxygen heteroatoms. Its structure includes an amine group and an ether functional group, which contribute to its basic nature and reactivity. This compound is part of a larger class of morpholine derivatives that are significant in various chemical and pharmaceutical applications. Morpholine itself is a colorless, oily liquid with a distinctive odor and is known for its hygroscopic properties, allowing it to absorb moisture from the environment .

Morpholine undergoes typical reactions associated with secondary amines, including:

- Alkylation Reactions: Morpholine can act as a nucleophile in alkylation processes.

- Formation of Salts: It readily reacts with acids to form morpholinium salts, such as morpholinium chloride when treated with hydrochloric acid .

- Reactivity with Fatty Acids: It forms emulsifying agents used in waxes and polishes .

- Willgerodt Reaction: It can react with ethylene oxide to yield various products .

Morpholine and its derivatives exhibit a range of biological activities. They are recognized for their roles in medicinal chemistry, particularly as pharmacophores in drug development. Compounds containing morpholine structures have been linked to:

- Antibiotic Activity: Morpholine derivatives are involved in the synthesis of antibiotics like linezolid.

- Analgesic Effects: Some morpholine-based compounds serve as analgesics, such as dextromoramide.

- Anticancer Properties: Morpholine is also a component in anticancer agents like gefitinib (Iressa) .

The synthesis of morpholine involves several methods:

- Dehydration of Diethanolamine: This traditional method involves heating diethanolamine with a strong acid, resulting in the formation of morpholine through dehydration .

- Hydrogenation of Diethylene Glycol and Ammonia: A more modern approach involves combining diethylene glycol with ammonia under high temperature and pressure, often using a metal catalyst to facilitate hydrogenation. This method has become prevalent due to its efficiency .

- Combining Ether and Dry Ammonia: This method utilizes ether mixed with dry ammonia in a sealed environment at controlled temperatures to yield morpholine after venting excess ammonia .

Interaction studies involving morpholine often focus on its behavior within biological systems or its reactivity with other chemicals. For instance:

- Corrosion Studies: Research indicates that morpholine effectively neutralizes corrosive agents in steam systems, maintaining system integrity over time .

- Pharmacological Interactions: Morpholine-containing compounds have been studied for their interactions within biological pathways, particularly concerning their efficacy as drugs .

Several compounds share structural similarities with morpholine but differ in their functional groups or biological activities. Here are some notable examples:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Piperidine | Saturated nitrogen ring | Less polar than morpholine; stronger base |

| Pyrrolidine | Saturated nitrogen ring | Smaller ring size; different reactivity profile |

| 1,4-Diazepane | Saturated nitrogen ring | Contains two nitrogen atoms; different properties |

| 1-Methylpiperidine | Saturated nitrogen ring | Methyl substitution alters basicity |

These compounds highlight the unique characteristics of morpholine while underscoring its versatility as both a chemical intermediate and an active pharmaceutical ingredient.

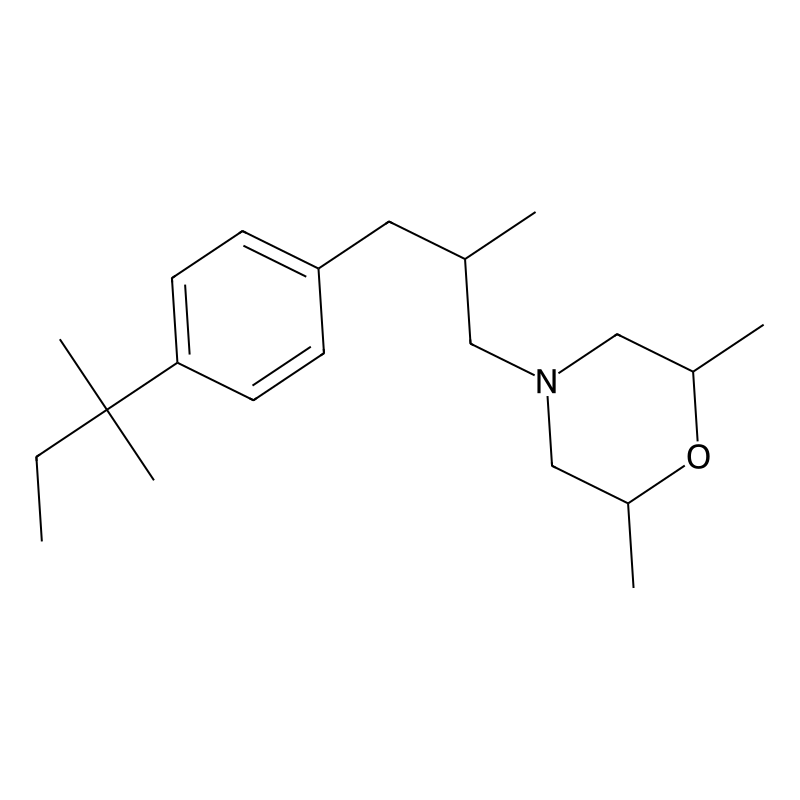

Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- possesses the molecular formula C21H35NO with a molecular weight of 317.5087 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 78613-35-1 and carries the MDL number MFCD00865597 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine [2] [6].

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as CCC(C)(C)c1ccc(cc1)CC(C)CN2CC@HOC@HC2, which provides a standardized method for describing the chemical structure [2] [5]. The International Chemical Identifier Key for this compound is MQHLMHIZUIDKOO-AYHJJNSGSA-N, offering a unique identifier for database searches and chemical informatics applications [2] [6].

| Property | Value |

|---|---|

| Molecular Formula | C21H35NO |

| Molecular Weight (g/mol) | 317.5087 |

| CAS Number | 78613-35-1 |

| MDL Number | MFCD00865597 |

| IUPAC Name | (2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine |

| SMILES | CCC(C)(C)c1ccc(cc1)CC(C)CN2CC@HOC@HC2 |

| InChI Key | MQHLMHIZUIDKOO-AYHJJNSGSA-N |

Structural Characteristics and Functional Groups

The compound belongs to the morpholine class of heterocyclic organic molecules, characterized by a six-membered ring containing both nitrogen and oxygen heteroatoms [17]. The morpholine ring system features both amine and ether functional groups, contributing to its basic nature with the nitrogen atom serving as the basic center [17]. The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally similar secondary amines [17].

The molecular architecture includes a complex substitution pattern with a 1,1-dimethylpropyl group attached to a phenyl ring, which is further connected to the morpholine nitrogen through a 2-methylpropyl linker [2] [19]. The morpholine ring itself bears methyl substituents at the 2 and 6 positions, creating a sterically hindered environment around the heterocyclic core [2] [6]. This substitution pattern significantly influences the compound's three-dimensional structure and conformational preferences.

The tertiary-pentyl substituent (1,1-dimethylpropyl group) on the aromatic ring introduces considerable steric bulk, affecting both the molecule's overall shape and its potential interactions with biological targets [19]. The presence of multiple methyl groups throughout the structure contributes to the compound's lipophilic character, as evidenced by its calculated lipophilicity value of 5.7 [2].

Stereochemistry and Conformational Analysis

cis-trans Isomerism in the Morpholine Ring

The morpholine ring in this compound exhibits cis stereochemistry with respect to the methyl substituents at positions 2 and 6 [2] [6]. This cis arrangement results in both methyl groups being positioned on the same face of the morpholine ring, creating a specific spatial relationship that influences the molecule's overall conformation [11] [13]. The cis configuration is thermodynamically favored due to reduced steric interactions compared to the trans arrangement, where the methyl groups would be positioned on opposite faces of the ring [11] [13].

The morpholine ring adopts a chair conformation similar to cyclohexane, with the cis-2,6-dimethyl substitution pattern providing conformational stability [10] [21]. This chair conformation minimizes ring strain and allows for optimal orbital overlap between the heteroatoms [21] [24]. The cis relationship between the methyl substituents restricts ring flexibility and prevents easy interconversion between different conformational states [11] [13].

Chirality and Stereogenic Centers

The compound contains two defined stereogenic centers located at the 2 and 6 positions of the morpholine ring [2] [18]. The stereochemical configuration is designated as (2R,6S), indicating R configuration at carbon-2 and S configuration at carbon-6 [2] [6]. This specific stereochemical arrangement creates a meso compound due to the presence of an internal plane of symmetry within the cis-2,6-dimethyl morpholine core [6] .

The stereogenic centers arise from the tetrahedral carbon atoms bearing the methyl substituents, where each carbon is bonded to four different groups . The R and S designations follow the Cahn-Ingold-Prelog priority rules, with the configuration determined by the spatial arrangement of substituents around each chiral center . The presence of these stereogenic centers contributes to the compound's ability to exist as distinct enantiomers, although the meso character of the morpholine core reduces the total number of possible stereoisomers .

Conformational Stability and Energetics

Computational studies on morpholine derivatives indicate that the chair conformation with equatorial positioning of substituents represents the most thermodynamically stable arrangement [10] [12]. The nitrogen substituent in morpholine preferentially adopts an equatorial configuration to minimize steric interactions with axial hydrogen atoms [22] [27]. Energy calculations suggest that the equatorial conformer is approximately 109 ± 4 cm⁻¹ more stable than the axial conformer [10].

The conformational preference for the chair-equatorial arrangement is driven by the avoidance of 1,3-diaxial interactions that would occur if bulky substituents were positioned axially [21] [23]. The presence of methyl groups at positions 2 and 6 further stabilizes the chair conformation by reducing ring flexibility and preventing ring-flipping processes [22] [27]. Theoretical calculations using density functional theory methods confirm that the chair conformer is approximately 25.06 kilojoules per mole more stable than alternative skew-boat conformations [12] [27].

| Feature | Description |

|---|---|

| Stereogenic Centers | 2 defined stereocenters at morpholine positions 2 and 6 |

| Configuration at C-2 | R configuration |

| Configuration at C-6 | S configuration |

| Ring Conformation | Chair conformation (preferred) |

| N-Substituent Orientation | Equatorial position (preferred) |

| Chirality Type | Meso compound in cis configuration |

| Conformational Preference | Chair-equatorial most stable |

Physical Properties

Melting and Boiling Points

The melting point of morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- is estimated to be approximately 25°C based on data from structurally analogous morpholine derivatives [14]. This relatively low melting point is consistent with the compound's molecular structure, which lacks extensive intermolecular hydrogen bonding due to the tertiary amine nature of the morpholine nitrogen [17] [28].

The boiling point is estimated at approximately 444.4°C, derived from computational predictions and comparison with similar morpholine compounds [14]. This elevated boiling point reflects the compound's substantial molecular weight of 317.5 grams per mole and the presence of extensive van der Waals interactions between molecules [14] [29]. The boiling point is significantly higher than that of unsubstituted morpholine, which boils at 128.9°C, due to the increased molecular complexity and size [29] [34].

Solubility Profile in Various Solvents

The solubility characteristics of this morpholine derivative are influenced by its lipophilic nature, as indicated by its calculated lipophilicity value of 5.7 [2]. Water solubility is limited, with an estimated value of 4.32 milligrams per liter at 20°C, based on analogous morpholine compounds [14]. This low aqueous solubility is attributed to the extensive hydrophobic substitution pattern, particularly the tertiary-pentyl aromatic substituent [14] [31].

The compound demonstrates significantly higher solubility in organic solvents, with dimethyl sulfoxide solubility reported as ≥5 milligrams per milliliter [5]. Ethanol solubility is estimated at 15 milligrams per milliliter based on structural analogs [14]. The compound is expected to be readily soluble in dichloromethane and dimethylformamide due to their ability to solvate both the polar morpholine ring and the lipophilic substituents [14] [16].

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | 4.32 mg/L (estimated from analog) | 20°C |

| DMSO | ≥5 mg/mL | Room temperature |

| Ethanol | 15 mg/mL (estimated from analog) | Room temperature |

| Dichloromethane | Soluble (estimated) | Room temperature |

| DMF | 15 mg/mL (estimated from analog) | Room temperature |

pKa and Ionization Constants

The ionization behavior of morpholine derivatives is primarily governed by the basicity of the nitrogen atom within the heterocyclic ring [17] [33]. Morpholine itself exhibits a pKa value of approximately 8.4, indicating moderate basicity [29] [34]. However, the extensive substitution pattern in this compound, particularly the electron-withdrawing effects of the aromatic system and steric hindrance around the nitrogen center, is expected to reduce the basicity compared to unsubstituted morpholine [17] [35].

Computational predictions for structurally similar cis-2,6-dimethylmorpholine derivatives suggest a pKa value of approximately 9.04 [35]. The presence of the bulky aromatic substituent may further decrease this value due to steric inhibition of solvation around the protonated nitrogen center [22] [35]. The ionization constant is influenced by both electronic effects from the substituents and conformational constraints imposed by the substitution pattern [17] [33].

Structural Characterization

X-ray Crystallography Data

Limited crystallographic data are available for this specific morpholine derivative, with most structural information derived from closely related analogs [13] [20]. The crystal structure analysis of similar morpholine compounds reveals that these molecules typically crystallize in monoclinic crystal systems [13]. The cis-2,6-dimethyl morpholine core generally adopts space group P21/n symmetry with one molecule in the asymmetric unit [13].

Crystallographic studies of related compounds indicate that the morpholine ring maintains its chair conformation in the solid state, with bond lengths and angles consistent with typical heterocyclic systems [13] [20]. The carbon-nitrogen bond lengths in the morpholine ring are typically 1.46-1.48 Angstroms, while the carbon-oxygen bonds measure approximately 1.43-1.44 Angstroms [13]. These measurements confirm the sp³ hybridization of the heteroatoms and the tetrahedral geometry around the ring carbons [13] [20].

Molecular Modeling and Computational Studies

Computational studies using density functional theory methods provide detailed insights into the electronic structure and conformational preferences of this morpholine derivative [10] [12]. Molecular modeling calculations employing the B3LYP/6-311++G(d,p) level of theory predict optimal geometries and energetic parameters for different conformational states [12] [27]. These calculations confirm that the chair conformation with equatorial positioning of the nitrogen substituent represents the global energy minimum [10] [12].

Advanced computational methods, including MP2/6-311++G(d,p) calculations, provide accurate predictions of correlation energies and intermolecular interactions [12] [27]. Natural bond orbital analyses reveal the electronic distribution within the molecule, highlighting the electron-donating character of the morpholine nitrogen and the electron-withdrawing effects of the aromatic substituents [12] [27]. These computational studies are essential for understanding the three-dimensional structure in the absence of experimental crystallographic data [10] [12].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 25 (estimated from analog) | Similar morpholine derivative |

| Boiling Point (°C) | 444.4 (estimated from analog) | Fenpropimorph analog data |

| Density (g/mL) | 0.9804 (estimated from analog) | Fenpropimorph analog data |

| Flash Point (°C) | >100 | Similar structure estimate |

| Vapor Pressure (Pa at 20°C) | 0.004 (estimated from analog) | Fenpropimorph analog data |

| Refractive Index | 1.5614 (estimated) | Calculated estimate |

| Lipophilicity (XLogP3-AA) | 5.7 | PubChem computed |

| Hydrogen Bond Donors | 0 | PubChem computed |

| Hydrogen Bond Acceptors | 2 | PubChem computed |

| Rotatable Bonds | 6 | PubChem computed |

| Polar Surface Area (Ų) | 12.5 | PubChem computed |

Friedel-Crafts Alkylation Pathways

Friedel-Crafts alkylation represents a fundamental approach for introducing aromatic alkyl substituents in the synthesis of morpholine derivatives, including Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- [1]. The mechanism proceeds through electrophilic aromatic substitution, wherein Lewis acid catalysts facilitate the formation of carbocation intermediates that subsequently attack aromatic rings [2] [3].

The reaction utilizes strong Lewis acids as catalysts, with aluminum trichloride and ferric chloride being the most commonly employed systems [1] [4]. These catalysts function by accepting electron density from alkyl halides, thereby magnifying the carbon-halogen dipole and making the carbon terminus more electropositive [2]. The classification of Lewis acid catalysts based on their activity reveals: very active catalysts including aluminum trichloride, aluminum tribromide, gallium trichloride, gallium dichloride, antimony pentafluoride, and molybdenum pentachloride; moderately active systems such as indium trichloride, lanthanide tribromides, antimony pentachloride, and ferric chloride; and mild catalysts including boron trichloride, tin tetrachloride, and titanium tetrachloride [4].

The synthesis of the target morpholine compound requires careful consideration of the tertiary butyl substitution pattern on the aromatic ring. The presence of the 1,1-dimethylpropyl group (tert-pentyl group) provides stability against carbocation rearrangement, a critical advantage in Friedel-Crafts alkylation [5]. This substitution pattern minimizes the formation of rearranged products that commonly plague Friedel-Crafts reactions with primary and secondary alkyl halides [2].

Temperature control plays a crucial role in optimizing reaction outcomes. Studies indicate that Friedel-Crafts alkylations typically proceed effectively at temperatures ranging from room temperature to 100 degrees Celsius [4]. The specific temperature selection depends on the reactivity of the aromatic substrate and the stability of the alkylating agent. For highly activated aromatic systems, lower temperatures may be sufficient, while deactivated substrates may require elevated temperatures to achieve reasonable reaction rates.

The polyalkylation problem inherent in Friedel-Crafts chemistry necessitates strategic approaches to control product selectivity [2] [6]. The alkyl groups generated in Friedel-Crafts alkylation function as electron-donating substituents, rendering the products more susceptible to electrophilic attack than the starting materials [2]. This enhanced reactivity can be mitigated through the use of excess aromatic substrate or by employing sterically hindered alkylating agents that limit further substitution [5].

Reductive Amination Processes

Reductive amination emerges as a pivotal synthetic strategy for constructing the nitrogen-carbon bonds characteristic of morpholine derivatives [7] [8]. This methodology involves the condensation of carbonyl compounds with amines to form imine or iminium intermediates, followed by subsequent reduction to yield the desired amine products [9].

The mechanistic pathway proceeds through initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, leading to the formation of a carbinolamine intermediate [8]. Subsequent dehydration yields the imine or iminium species, which serves as the substrate for the reduction step [7]. The success of reductive amination depends critically on the ability of the reducing agent to selectively reduce the imine intermediate in the presence of the starting carbonyl compound [9].

Sodium borohydride and sodium cyanoborohydride represent the most widely employed reducing agents for reductive amination processes [8] [9]. Sodium cyanoborohydride demonstrates superior selectivity due to its reduced reactivity toward carbonyl compounds under mildly acidic conditions, while maintaining sufficient reducing power for imine reduction [8]. Alternative reducing systems include catalytic hydrogenation using transition metal catalysts and hydrosilane-based protocols [7] [9].

The morpholine framework presents unique challenges for reductive amination due to the presence of both nitrogen and oxygen heteroatoms within the ring system [10] [11]. The electron-withdrawing effect of the oxygen atom reduces the basicity of the morpholine nitrogen, potentially affecting the efficiency of imine formation [12]. Additionally, the conformational constraints imposed by the six-membered ring influence the stereochemical outcome of the reductive amination process.

Temperature optimization proves essential for achieving high yields in reductive amination reactions. Studies demonstrate that reaction temperatures ranging from 0 degrees Celsius to 110 degrees Celsius can be employed, depending on the specific substrate combination and reducing agent [8] [13]. Lower temperatures favor selective imine formation while minimizing side reactions, whereas elevated temperatures may be necessary to achieve complete conversion in challenging substrate combinations.

The development of asymmetric reductive amination protocols has expanded the utility of this methodology for synthesizing enantiomerically enriched morpholine derivatives [7] [14]. Chiral catalysts, particularly ruthenium complexes bearing chiral diamine ligands, enable the stereoselective reduction of prochiral imine intermediates [14]. These methodologies have achieved enantioselectivities exceeding 95 percent for suitably designed substrates [14].

Alternative Synthesis Strategies

Beyond conventional Friedel-Crafts and reductive amination approaches, several alternative synthetic strategies have emerged for morpholine synthesis [15] [16]. These methodologies often address specific limitations of traditional approaches while providing access to previously challenging substitution patterns.

Photoredox catalysis has emerged as a powerful tool for morpholine synthesis, offering mild reaction conditions and excellent functional group tolerance [17] [18]. These protocols employ visible light-activated photocatalysts in combination with Lewis acids to achieve high yields and stereoselectivity [17]. The photoredox approach proves particularly valuable for synthesizing tri- and tetra-substituted morpholines that are challenging to access through conventional methods [17].

Ring-closing metathesis represents another valuable strategy for morpholine construction [19]. This approach involves the formation of the morpholine ring through intramolecular alkene metathesis of appropriately substituted precursors [19]. The methodology offers excellent control over ring size and substitution pattern, although it requires the synthesis of specialized starting materials containing terminal alkenes.

Cyclization strategies employing 1,2-amino alcohols as starting materials provide direct access to morpholine frameworks [15] [16]. Recent developments in this area have focused on achieving selective monoalkylation of primary amines, a traditionally challenging transformation [15] [16]. The use of ethylene sulfate as an alkylating agent has proven particularly effective, enabling the synthesis of morpholines through a simple SN2 reaction followed by cyclization [15] [16].

Palladium-catalyzed carboamination reactions offer a modular approach to substituted morpholine synthesis [20] [21]. These protocols involve the intramolecular coupling of ethanolamine derivatives with aryl or alkenyl halides to construct the morpholine ring with simultaneous introduction of the aromatic substituent [20]. The methodology provides access to cis-3,5-disubstituted morpholines with excellent stereoselectivity [20].

Lewis acid-catalyzed halonium generation represents a complementary approach for morpholine synthesis [22] [23]. These reactions employ widely available alkenes in a Lewis acid-catalyzed halo-etherification process to generate morpholine products with exceptional regioselectivity [22]. The methodology accommodates both activated and unactivated olefin substrates [22].

Reaction Mechanisms

Mechanistic Studies of Key Transformations

The mechanistic understanding of morpholine synthesis involves detailed investigation of the fundamental bond-forming and bond-breaking processes that govern product formation and selectivity [7] [3]. For Friedel-Crafts alkylation pathways, the mechanism proceeds through a well-defined sequence of elementary steps.

The initial step involves coordination of the Lewis acid catalyst to the alkyl halide, resulting in the formation of a polarized carbon-halogen bond [3] [24]. This interaction enhances the electrophilic character of the alkyl carbon and facilitates subsequent carbocation formation [3]. In cases involving tertiary alkyl halides, such as those relevant to the synthesis of Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl-, the carbocation intermediate exhibits enhanced stability due to hyperconjugative stabilization from adjacent alkyl substituents [5].

The electrophilic attack of the carbocation on the aromatic ring proceeds through a transition state characterized by partial bond formation between the electrophilic carbon and the aromatic carbon [3] [24]. This step results in the temporary disruption of aromaticity, forming a non-aromatic sigma complex intermediate [3]. The sigma complex subsequently undergoes deprotonation to restore aromaticity and regenerate the Lewis acid catalyst [3] [24].

Density functional theory calculations have provided detailed insights into the energetics of Friedel-Crafts alkylation mechanisms [25]. These studies reveal that the formation of the sigma complex typically represents the rate-determining step, with activation barriers varying significantly based on the electronic properties of the aromatic substrate and the stability of the carbocation intermediate [25].

For reductive amination processes, mechanistic investigations have elucidated the role of various factors in controlling reaction efficiency and selectivity [7] [8]. The formation of the imine intermediate involves nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of water [8]. The subsequent reduction step proceeds through hydride delivery to the imine carbon, with the stereochemical outcome determined by the approach geometry of the reducing agent [7].

Recent mechanistic studies employing computational methods have revealed the importance of pre-reactive complexes in reductive amination processes [7]. These complexes, stabilized by hydrogen bonding interactions between the reducing agent and substrate, can significantly influence the reaction pathway and stereoselectivity [7]. For morpholine derivatives, the presence of the oxygen heteroatom provides additional opportunities for stabilizing interactions that can direct the stereochemical outcome [14].

Stereochemical Control in Synthesis

Stereochemical control in morpholine synthesis represents a critical aspect of methodology development, particularly for the synthesis of complex derivatives such as Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- [26] [27]. The presence of multiple stereocenters in this target molecule necessitates careful consideration of stereochemical induction and control mechanisms.

The morpholine ring adopts a chair conformation analogous to cyclohexane, with substituents occupying either axial or equatorial positions [28]. The stereochemical preference for substituent placement is governed by steric interactions and electronic effects, including the anomeric effect associated with the oxygen heteroatom [29].

Stereoselective synthesis of 2,6-disubstituted morpholines has been achieved through copper-promoted oxyamination reactions [26]. These processes proceed with high diastereoselectivity, typically exceeding 20:1 diastereomeric ratios [26]. The stereochemical outcome is controlled by the transition state geometry, which favors the formation of trans-disubstituted products through minimization of steric interactions [26].

Iron-catalyzed diastereoselective synthesis methodologies have demonstrated the ability to control stereochemistry through thermodynamic equilibration processes [30] [31]. These reactions involve the activation of allylic alcohols by iron trichloride, leading to carbocation formation and subsequent intramolecular cyclization [31]. The observed stereoselectivity arises from thermodynamic control, wherein the more stable cis-diastereoisomer predominates through ring-opening and ring-closing equilibria [31].

Asymmetric hydrogenation approaches have proven highly effective for generating enantiomerically enriched morpholine derivatives [32] [33]. These methodologies employ chiral rhodium catalysts bearing bisphosphine ligands with large bite angles to achieve remote stereocontrol [32]. The stereochemical induction occurs through hydrogen bonding interactions between the substrate and the chiral ligand, providing enantioselectivities up to 99 percent [32] [33].

The development of photoredox-catalyzed diastereoconvergent processes represents a significant advancement in stereochemical control [29]. These reactions demonstrate the ability to convert multiple diastereomeric starting materials into a single stereoisomeric product through radical-mediated processes [29]. The stereochemical convergence results from the formation of a common radical intermediate that undergoes stereoselective bond formation [29].

Computational studies have provided insights into the origins of stereoselectivity in morpholine synthesis [34] [35]. These investigations reveal the importance of stereoelectronic effects, including pseudo-axial strain and anomeric effects, in determining the preferred stereochemical outcome [34] [35]. The interplay between steric and electronic factors creates a complex stereochemical landscape that requires careful optimization for each specific transformation.

Catalysis in Synthetic Pathways

Metal Catalysts and Lewis Acids

Metal catalysis plays a fundamental role in the synthetic pathways leading to morpholine derivatives, with various transition metals offering distinct advantages for specific transformations [22] [30] [14]. The selection of appropriate metal catalysts significantly influences reaction efficiency, selectivity, and functional group compatibility.

Iron-based catalytic systems have emerged as particularly valuable for morpholine synthesis due to their abundance, low cost, and environmental compatibility [30] [31]. Iron trichloride serves as an effective catalyst for the diastereoselective synthesis of disubstituted morpholines through activation of allylic alcohols [30]. The mechanism involves coordination of iron to the allylic alcohol, facilitating the loss of water and formation of a delocalized carbocation intermediate [31]. The subsequent intramolecular attack by either oxygen or nitrogen nucleophiles leads to morpholine formation with high diastereoselectivity [31].

The iron-catalyzed processes demonstrate remarkable versatility in accommodating various substitution patterns [31]. Studies have shown that the presence of electron-donating groups on the allylic alcohol enhances reaction efficiency by stabilizing the carbocation intermediate [31]. The reaction proceeds through a thermodynamic equilibrium that favors the formation of the more stable cis-diastereoisomer [31].

Palladium catalysis offers complementary reactivity for morpholine synthesis, particularly through carboamination reactions [20] [21]. These transformations employ palladium complexes to facilitate the intramolecular coupling of ethanolamine derivatives with aryl or alkenyl halides [20]. The palladium catalyst enables the formation of both carbon-nitrogen and carbon-carbon bonds in a single operation, providing efficient access to substituted morpholine frameworks [21].

The palladium-catalyzed approach demonstrates excellent stereoselectivity, typically yielding morpholine products as single stereoisomers [20] [21]. The stereochemical outcome is determined by the coordination geometry of the palladium complex and the conformational constraints imposed by the substrate structure [20].

Ruthenium complexes have proven particularly effective for asymmetric morpholine synthesis through hydrogenation methodologies [14] [32]. These catalysts employ chiral diamine ligands to achieve enantioselective reduction of imine intermediates [14]. The ruthenium-based systems demonstrate exceptional performance for the synthesis of 3-substituted morpholines, achieving enantioselectivities exceeding 95 percent [14].

Recent developments in ruthenium catalysis have extended the scope to include 2-substituted morpholines, addressing a previously challenging synthetic target [32]. The success of these protocols relies on the use of bisphosphine ligands with large bite angles, which enable remote stereocontrol in the hydrogenation process [32]. The stereochemical induction occurs through hydrogen bonding interactions between the substrate and the chiral ligand [32].

Lewis acid catalysts provide essential functionality for activating electrophilic species in morpholine synthesis [4] [22]. Beyond traditional Friedel-Crafts applications, Lewis acids have found utility in promoting halonium-mediated cyclization reactions [22]. These processes employ Lewis acids to generate halonium intermediates from alkenes, which subsequently undergo nucleophilic attack to form morpholine rings [22].

The choice of Lewis acid significantly influences the reaction outcome, with different acids providing varying levels of activity [4]. Very active Lewis acids such as aluminum trichloride and antimony pentafluoride enable reactions under mild conditions but may lead to side reactions with sensitive substrates [4]. Moderately active systems like ferric chloride and indium trichloride offer a balance between reactivity and selectivity [4].

Catalyst Selection Rationale and Performance

The rational selection of catalysts for morpholine synthesis requires careful consideration of multiple factors including substrate structure, desired stereochemical outcome, functional group compatibility, and economic considerations [36] [37] [38]. Systematic studies have established structure-activity relationships that guide catalyst selection for specific applications.

For Friedel-Crafts alkylation processes, catalyst selection depends primarily on the nature of the aromatic substrate and the alkylating agent [4] [24]. Highly activated aromatic compounds require only mild Lewis acids to achieve efficient alkylation, while deactivated substrates necessitate more powerful catalytic systems [4]. The use of tertiary alkyl halides, as relevant to the synthesis of Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl-, allows for the use of moderately active catalysts due to the enhanced stability of the tertiary carbocation [5].

Comparative studies of Lewis acid catalysts have established a hierarchy of catalytic activity based on their ability to promote benzyl halide alkylation [4]. This classification provides a framework for predicting catalyst performance in related transformations. The study reveals that aluminum-based catalysts generally exhibit the highest activity, followed by gallium and antimony-based systems [4].

The development of supported metal catalysts has addressed some limitations of homogeneous systems, particularly for large-scale applications [38]. Copper-nickel-zinc alloy catalysts supported on alumina have demonstrated excellent thermal stability and high activity for morpholine synthesis from diethylene glycol [38]. These heterogeneous systems offer advantages in terms of catalyst recovery and process sustainability [38].

Catalyst loading optimization represents a critical aspect of process development [36] [13]. Studies of manganese-based catalysts for formylation reactions have established optimal catalyst to substrate ratios that balance reaction efficiency with economic considerations [36]. The investigations reveal that catalyst loadings of 0.1 to 1.0 mole percent typically provide optimal performance [36].

The influence of catalyst structure on enantioselectivity has been extensively investigated for asymmetric morpholine synthesis [14] [32]. Rhodium complexes bearing chiral bisphosphine ligands demonstrate that ligand bite angle significantly affects stereoinduction [32]. Large bite angles promote the formation of more open coordination geometries that facilitate remote stereocontrol [32].

Mechanistic investigations have revealed the importance of catalyst-substrate interactions in determining reaction outcomes [7] [14]. For ruthenium-catalyzed asymmetric transfer hydrogenation, hydrogen bonding between the chiral ligand and substrate plays a crucial role in achieving high enantioselectivity [14]. These insights have guided the development of improved catalyst systems with enhanced performance [14].

The stability and reusability of catalysts represent important practical considerations [39] [37]. Studies of copper-nickel catalysts for morpholine synthesis have demonstrated that properly designed systems can maintain activity over extended periods [39] [37]. The incorporation of promoters and optimization of support properties contribute to enhanced catalyst lifetime [37].

Reaction Conditions and Optimization

Temperature Effects on Reaction Kinetics

Temperature control represents one of the most critical parameters in optimizing the synthesis of morpholine derivatives, with profound effects on reaction kinetics, selectivity, and product stability [40] [41] [42]. Systematic studies of temperature effects have revealed complex relationships between thermal conditions and reaction outcomes.

Kinetic investigations of morpholine thermolysis have provided fundamental insights into the thermal stability of the morpholine framework [40] [42]. Studies conducted under conditions mimicking industrial steam-water cycles reveal that morpholine decomposition follows first-order kinetics with an activation energy of 160.0 ± 2.0 kilojoules per mole [40]. The decomposition rate increases significantly with temperature, with half-lives decreasing from hours at 470 degrees Celsius to minutes at 510 degrees Celsius [40].

The mechanistic pathway for morpholine decomposition involves 1,3-intramolecular hydrogen shift reactions as the dominant process [43]. Computational studies using density functional theory and coupled-cluster methods have mapped the potential energy surfaces for decomposition pathways [43]. These investigations reveal that the self-decomposition of morpholine proceeds through modest energy barriers of 20-40 kilocalories per mole [43].

Temperature optimization for synthetic transformations requires balancing reaction rate against selectivity and stability considerations [44] [45]. For morpholine-mediated reactions, studies demonstrate that optimal temperatures typically range from 50 to 75 degrees Celsius [44] [45]. At these temperatures, the morpholine nucleophile maintains sufficient reactivity while avoiding significant decomposition [44].

The synthesis of N-formylmorpholine exemplifies the importance of precise temperature control in morpholine chemistry [46] [47]. Optimal conditions require heating to 224 degrees Celsius at atmospheric pressure to achieve quantitative conversion [46] [47]. The reaction proceeds through direct condensation of morpholine with formic acid, with temperature control being essential for minimizing side reactions and achieving high purity products [46].

Pressure effects on temperature-dependent reactions have been investigated for morpholine systems under elevated pressure conditions [40] [42]. Studies reveal that pressure influences both the reaction kinetics and the product distribution [40]. The activation volume for morpholine thermolysis has been determined to be 896 ± 36 cubic centimeters per mole, indicating that the reaction is facilitated by pressure increases [40].

Continuous flow processes offer enhanced control over temperature effects compared to batch reactions [44] [48]. The improved heat transfer characteristics of microreactor systems enable precise temperature control and reduced residence time distribution [44] [48]. These advantages translate to improved selectivity and reduced side product formation in temperature-sensitive transformations [48].

Solvent Selection and Reaction Medium

Solvent selection profoundly influences the efficiency and selectivity of morpholine synthesis reactions, affecting both the solubility of reactants and the stabilization of reactive intermediates [46] [13] [18]. The choice of reaction medium must accommodate the polar nature of morpholine derivatives while providing appropriate solubility for organic substrates.

Dimethylformamide has emerged as a preferred solvent for many morpholine synthesis reactions due to its excellent solvating properties for both polar and nonpolar substrates [49] [18]. Studies of photoredox catalysis in dimethylformamide reveal that the solvent not only provides effective solvation but also participates in the catalytic cycle through coordination to metal centers [49]. The oxidation potential of morpholine in dimethylformamide has been measured at +1.18 volts versus standard calomel electrode, indicating facile oxidation under photoredox conditions [49].

Alcohol solvents, particularly methanol and ethanol, find widespread application in reductive amination processes [10] [8]. These protic solvents facilitate imine formation through their ability to protonate basic sites and promote elimination reactions [8]. Additionally, alcohols can serve as proton sources in transfer hydrogenation processes, providing an alternative to molecular hydrogen [8].

The use of morpholine itself as a reaction medium has been explored for specialized applications [44]. In defluorinative cycloaddition reactions, morpholine serves dual roles as both solvent and reagent [44]. The scale-up experiments demonstrate that reaction in morpholine at 0.4 molar concentration provides optimal results, with yields of 57 percent achieved on 150-milligram scale [44].

Aqueous reaction media offer advantages for green chemistry applications, although their use requires careful consideration of substrate solubility [15]. The development of aqueous morpholine synthesis protocols has focused on achieving selective monoalkylation of amines using water-soluble alkylating agents [15]. These methodologies demonstrate that appropriate choice of base and reaction conditions can overcome solubility limitations [15].

Ionic liquids represent an emerging class of reaction media for morpholine synthesis, offering unique properties including negligible vapor pressure and tunable polarity [46]. Studies of N-formylmorpholine synthesis have explored ionic liquid media as environmentally benign alternatives to conventional organic solvents [46]. The high thermal stability of ionic liquids enables reactions at elevated temperatures without solvent loss [46].

The influence of solvent on stereochemical outcomes has been investigated for asymmetric morpholine synthesis [14] [32]. Coordinating solvents can compete with substrates for binding to metal catalysts, potentially affecting enantioselectivity [14]. Systematic solvent screening has revealed that less coordinating solvents generally provide superior stereochemical control in asymmetric catalysis [32].

Solvent effects on radical reactions have been studied in the context of photoredox morpholine synthesis [17] [18]. The ability of solvents to stabilize radical intermediates through hydrogen bonding or electron donation significantly influences reaction efficiency [17]. Chlorinated solvents often provide optimal results for radical processes due to their low hydrogen-donating ability [18].

Scale-up Considerations

The translation of laboratory-scale morpholine synthesis procedures to industrial scale requires careful consideration of multiple factors including heat and mass transfer, safety, economics, and environmental impact [44] [50] [51]. Successful scale-up demands understanding of the fundamental limitations and opportunities associated with larger reaction volumes.

Heat transfer considerations become increasingly important at larger scales due to the decreased surface-area-to-volume ratio of industrial reactors [44] [51]. Exothermic morpholine synthesis reactions, such as Friedel-Crafts alkylations, require enhanced cooling capacity to maintain optimal reaction temperatures [51]. The development of heat exchange strategies often necessitates modification of reaction protocols to accommodate slower heat removal rates [51].

Mass transfer limitations can significantly impact reaction efficiency at industrial scale [44] [48]. Studies of continuous flow morpholine synthesis have demonstrated that microreactor technology can overcome these limitations through enhanced mixing and reduced diffusion distances [18] [48]. The use of continuous flow processes enables linear scale-up without encountering the mass transfer bottlenecks typical of batch processes [18].

Safety considerations assume paramount importance in large-scale morpholine synthesis due to the potential for hazardous reagents and reaction conditions [52]. The use of ethylene oxide in morpholine synthesis, while effective at laboratory scale, presents significant safety challenges due to its toxicity and explosive nature [52]. Alternative methodologies employing safer reagents have been developed specifically to address these scale-up limitations [52].

Economic optimization at industrial scale requires evaluation of catalyst cost, recovery, and reuse strategies [37] [38]. Studies of copper-nickel-zinc catalysts for morpholine synthesis have demonstrated that heterogeneous catalysts offer advantages in terms of product separation and catalyst recovery [37] [38]. The development of catalyst regeneration protocols enables multiple use cycles, significantly reducing overall process costs [38].

Process intensification strategies have been explored to improve the efficiency of large-scale morpholine synthesis [48]. The integration of reaction and separation operations can reduce equipment requirements and improve overall process economics [48]. Reactive distillation processes, where feasible, offer particular advantages for morpholine synthesis due to the favorable volatility characteristics of many substrates and products [48].

Environmental considerations drive the development of greener scale-up processes [16] [52]. The replacement of hazardous solvents and reagents with more benign alternatives represents a key objective in process development [16]. Life cycle assessment studies guide the selection of process routes that minimize environmental impact across the entire production chain [52].

Quality control at industrial scale requires robust analytical methods and process monitoring capabilities [53] [54]. The development of in-line analytical techniques enables real-time monitoring of reaction progress and product quality [54]. Statistical process control methods ensure consistent product quality despite variations in raw materials and operating conditions [53].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

MeSH Pharmacological Classification

Wikipedia

Dates

Explore Compound Types